6-Dodecylquinoline
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Overview
Description
6-Dodecylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . This compound, specifically, is characterized by the presence of a dodecyl (C12H25) group attached to the sixth position of the quinoline ring. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 6-Dodecylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials . The reaction proceeds under acidic conditions, often with the use of sulfuric acid, to yield the quinoline derivative.
Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent in the presence of an acid . This method is versatile and can be adapted to produce various quinoline derivatives, including this compound.
Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
6-Dodecylquinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Dodecylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Dodecylquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes such as topoisomerase IV and gyrase, which are essential for DNA replication and repair . This inhibition leads to the fragmentation of the bacterial chromosome, resulting in the death of the bacterial cell .
In other applications, the compound’s mechanism of action is related to its ability to undergo various chemical reactions, forming reactive intermediates that can interact with other molecules .
Comparison with Similar Compounds
6-Dodecylquinoline can be compared with other quinoline derivatives, such as:
Quinoline N-oxides: These compounds are oxidized derivatives of quinoline and have different reactivity and applications compared to this compound.
Isoquinoline: A structural isomer of quinoline, isoquinoline has different chemical properties and applications.
The uniqueness of this compound lies in its dodecyl group, which enhances its lipophilicity and allows for unique interactions in both chemical and biological systems .
Properties
Molecular Formula |
C21H31N |
---|---|
Molecular Weight |
297.5 g/mol |
IUPAC Name |
6-dodecylquinoline |
InChI |
InChI=1S/C21H31N/c1-2-3-4-5-6-7-8-9-10-11-13-19-15-16-21-20(18-19)14-12-17-22-21/h12,14-18H,2-11,13H2,1H3 |
InChI Key |
OJFCWCHKPWGHTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
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